N~1~-(2-Methylpropyl)propane-1,3-diamine
Description
N¹-(2-Methylpropyl)propane-1,3-diamine (IUPAC name) is a branched aliphatic diamine characterized by a propane-1,3-diamine backbone substituted at the N¹ position with a 2-methylpropyl (isobutyl) group. This structure confers unique physicochemical properties, including moderate hydrophobicity and steric bulk, which influence its reactivity and applications.
Properties
CAS No. |
57957-09-2 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N'-(2-methylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2)6-9-5-3-4-8/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
MBUAMOKJRSMXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition-Hydroduction Pathway
This two-step method involves:
- Nucleophilic addition : Reaction of acrylonitrile with isobutylamine to form 3-(isobutylamino)propanenitrile .
- Catalytic hydrogenation : Reduction of the nitrile group to a primary amine using hydrogen and a catalyst.
- Step 1 :
- Step 2 :
Advantages : Scalable, cost-effective, and suitable for continuous production.
Reductive Amination of 1,3-Diaminopropane
This one-pot method uses reductive amination to introduce the isobutyl group:
- Reaction :
$$
\text{1,3-Diaminopropane} + \text{Isobutyraldehyde} \xrightarrow{\text{H}_2, \text{catalyst}} \text{N¹-(2-Methylpropyl)propane-1,3-diamine}
$$
- Catalyst: Raney Ni or PtO₂ (3–7 wt%)
- Pressure: 1–5 MPa H₂
- Temperature: 60–100°C
- Solvent: Ethanol or water
- Molar ratio: 1,3-Diaminopropane:isobutyraldehyde = 1:1.2 (excess aldehyde drives reaction)
- Yield: 75–88%
Challenges : Over-alkylation may occur, forming tertiary amines. Selectivity is improved by controlled H₂ pressure and stoichiometry.
Catalytic Amination of Amino Alcohols
Adapted from the synthesis of 2-methyl-1,2-propanediamine, this method involves:
- Starting material : 3-(isobutylamino)-1-propanol (prepared via ring-opening of epichlorohydrin with isobutylamine).
- Catalytic amination :
$$
\text{3-(Isobutylamino)-1-propanol} \xrightarrow{\text{NH}3, \text{H}2, \text{Raney Ni}} \text{N¹-(2-Methylpropyl)propane-1,3-diamine}
$$
- Catalyst loading: 5–10 wt% Raney Ni
- Pressure: 2–3 MPa H₂
- Temperature: 160–220°C
- Reaction time: 6–15 hours
- Yield: 63–84%
Limitations : Requires high-temperature stability and generates water as a byproduct.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Addition | High selectivity, continuous operation | Multi-step process | 85–92 | Industrial |
| Reductive Amination | One-pot synthesis | Over-alkylation risk | 75–88 | Lab-scale |
| Catalytic Amination | Uses stable amino alcohols | High energy input | 63–84 | Pilot-scale |
Purification and Characterization
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 kPa, 80–120°C) isolates the diamine.
- Derivatization : Bis-2-nitro-4-trifluoromethylphenyl derivatives enhance detection sensitivity for GC analysis.
- Purity : ≥98% (via GC-FID or HPLC with UV detection at 254 nm).
Industrial-Scale Considerations
- Catalyst Recycling : Raney Ni can be reused up to 5 times with <10% activity loss.
- Waste Management : Alkaline wastewater from hydrogenation requires neutralization.
- Safety : Exothermic reactions necessitate temperature control to prevent runaway conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methylpropyl)-1,3-Propanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N1-(2-methylpropyl)-1,3-Propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methylpropyl)-1,3-Propanediamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. This compound can also act as a nucleophile, participating in reactions that modify other molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of propane-1,3-diamines, highlighting substituent variations and their implications:
Key Research Findings
Enzyme Inhibition
- PAT vs. PDAT: PDAT, with dimethyl groups on the N-propyl amino moiety, exhibits stronger inhibition of indolethylamine-N-methyltransferase (INMT) compared to PAT. This highlights the role of methyl groups in enhancing binding affinity or steric hindrance .
- Antimicrobial Activity: N-cyclohexyl and N-(3,4-dimethoxyphenyl) derivatives of propane-1,3-diamine show inhibitory activity against aminoglycoside-modifying enzymes (e.g., ANT(2′)), suggesting substituent-dependent antimicrobial mechanisms .
Physicochemical Properties
- Hydrophobicity: Branched alkyl chains (e.g., 2-methylpropyl in the target compound) increase LogP values, enhancing membrane permeability. For example, N-butyl-N'-(6-methoxyquinolin-8-yl)-N-(2-methylpropyl)propane-1,3-diamine has a LogP of 5.68, suitable for hydrophobic interactions .
- Solubility : Methoxyethyl or methylphosphonate substituents improve aqueous solubility, critical for biomedical applications like MRI contrast agents .
Biological Activity
N~1~-(2-Methylpropyl)propane-1,3-diamine, also known as 2-Methyl-1,3-propanediamine (CAS Number: 2400-78-4), is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C4H12N2 |
| Molecular Weight | 88.15 g/mol |
| Density | 0.88 g/cm³ |
| Boiling Point | 135 °C |
| Melting Point | -12 °C |
| Flash Point | 35 °C |
This compound acts as an ornithine decarboxylase inhibitor , which plays a crucial role in polyamine synthesis. Polyamines are essential for cell growth and differentiation, making this compound significant in cancer research and therapeutic applications. Inhibition of ornithine decarboxylase can lead to reduced cell proliferation in various cancer models .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study by Salim et al. (2000) demonstrated that this compound effectively inhibited urinary bladder carcinogenesis in rats initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine. The results suggested a potential application in cancer prevention strategies .
Case Studies
-
Urinary Bladder Carcinogenesis :
- Study : Salim EI et al. (2000)
- Findings : The compound significantly reduced tumor incidence in rat models.
- Implications : Suggests potential for use in dietary supplements or therapeutic agents aimed at cancer prevention.
- CCR5 Antagonists :
Toxicity and Safety
This compound is classified with safety concerns due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Proper handling and storage conditions are essential to mitigate risks associated with exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
